![molecular formula C11H16O3 B13903346 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is an organic compound with a unique structure that includes a hydroxypropyl group, a methoxy group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 5-methoxy-2-methylphenol with an appropriate alkylating agent, such as ®-2-chloropropanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxy group, forming a hydrocarbon derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF with an appropriate electrophile.
Major Products
Oxidation: 3-[(2R)-2-oxopropyl]-5-methoxy-2-methylphenol.
Reduction: 3-[(2R)-2-propyl]-5-methoxy-2-methylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxypropyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxyethyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxypropyl)-4-methoxy-2-methylphenol.
Uniqueness
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is unique due to its specific stereochemistry and functional group arrangement. The (2R)-configuration of the hydroxypropyl group can lead to different biological activities compared to its (2S)-enantiomer. Additionally, the presence of both methoxy and methyl groups on the phenol ring can influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-9-5-10(14-3)6-11(13)8(9)2/h5-7,12-13H,4H2,1-3H3/t7-/m1/s1 |
InChI Key |
VOVNVNDGBNLJJB-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O)OC)C[C@@H](C)O |
Canonical SMILES |
CC1=C(C=C(C=C1O)OC)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)
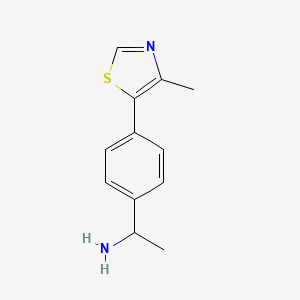

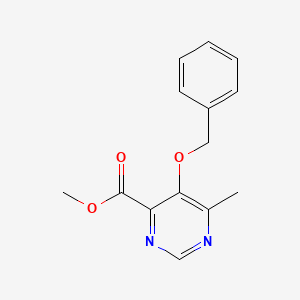
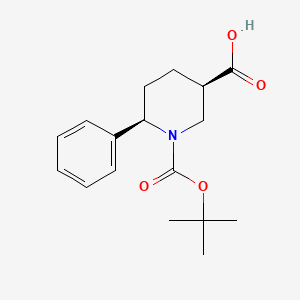
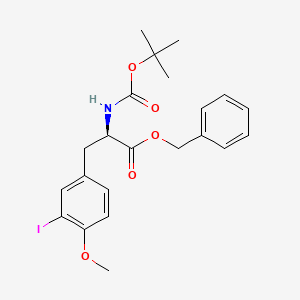
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)
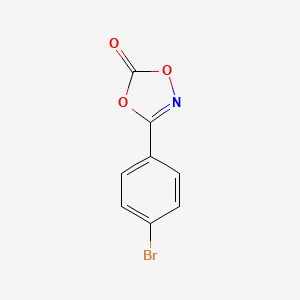
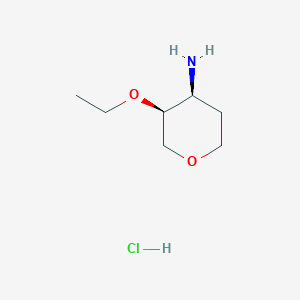

![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)


![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
